

Spectroscopic Analysis of Tridiphane: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tridiphane*
Cat. No.: B1213744

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Introduction

Tridiphane, with the IUPAC name 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a herbicide that has been used to control annual grasses.^[1] Its chemical structure, containing a dichlorophenyl group, a trichloroethyl group, and an oxirane ring, gives it specific spectroscopic characteristics that are crucial for its identification and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of **Tridiphane** using several key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical and Physical Properties of Tridiphane

Property	Value	Reference
IUPAC Name	2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane	[1]
Molecular Formula	C ₁₀ H ₇ Cl ₅ O	[2][3]
Molecular Weight	320.4 g/mol	[1][2]
CAS Number	58138-08-2	[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of compounds containing chromophores. The dichlorophenyl group in **Tridiphane** is expected to exhibit characteristic absorption in the UV region.

Predicted UV-Vis Absorption Data

While specific experimental data for the UV-Vis spectrum of **Tridiphane** is not readily available in the reviewed literature, the presence of the 3,5-dichlorophenyl group suggests absorption maxima in the UV-B or UV-C region. Based on similar aromatic compounds, the following characteristics can be predicted:

Parameter	Predicted Value
λ_{max} (in Ethanol)	~220-230 nm and ~270-280 nm
Molar Absorptivity (ϵ)	To be determined experimentally

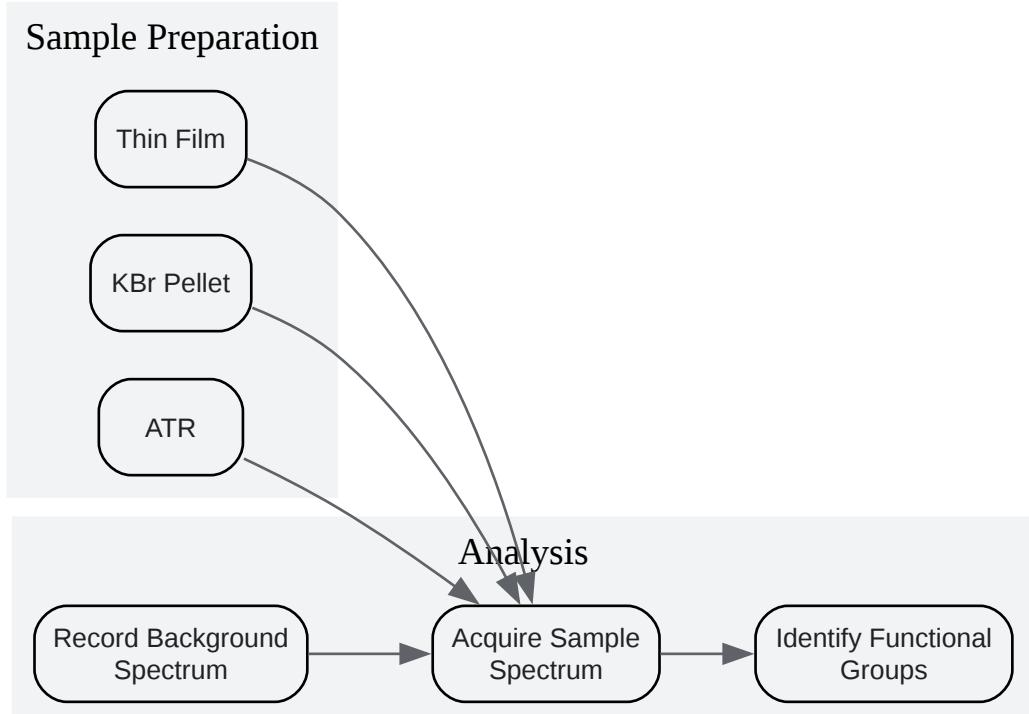
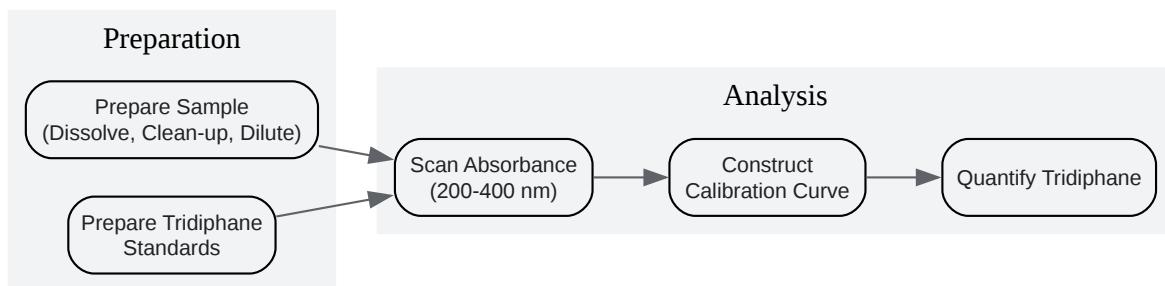
Application Note

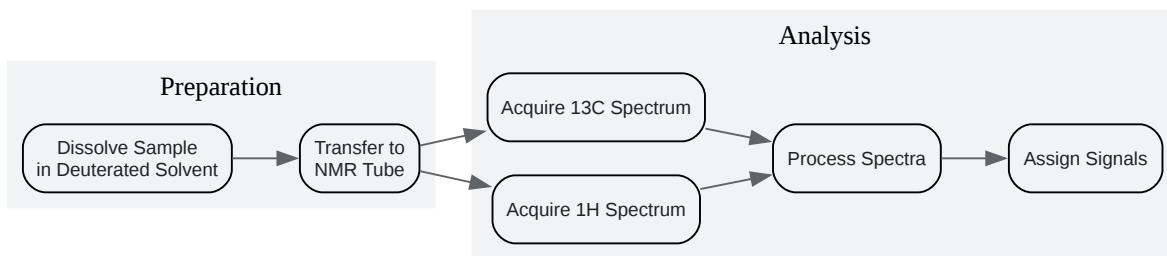
UV-Vis spectroscopy can be employed for the routine quantification of **Tridiphane** in solutions, provided that the sample matrix is free from interfering substances that absorb in the same wavelength region. A calibration curve should be prepared using certified reference standards of **Tridiphane**. Due to the potential for matrix interference in environmental or biological samples, this method is most suitable for the analysis of relatively clean samples or formulations.

Experimental Protocol: UV-Vis Spectrophotometry

- Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
- Solvent: Spectroscopic grade ethanol or methanol.
- Standard Preparation:
 - Prepare a stock solution of **Tridiphane** (e.g., 100 $\mu\text{g}/\text{mL}$) in the chosen solvent.

- From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 20 µg/mL.
- Sample Preparation:
 - Dissolve the sample containing **Tridiphane** in the chosen solvent.
 - If necessary, perform a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering compounds.
 - Dilute the sample extract to a concentration that falls within the range of the calibration standards.
- Measurement:
 - Set the spectrophotometer to scan from 200 nm to 400 nm.
 - Use the solvent as a blank to zero the instrument.
 - Measure the absorbance of each calibration standard and the sample solution at the determined λ_{max} .
- Quantification:
 - Construct a calibration curve by plotting absorbance versus concentration for the standards.
 - Determine the concentration of **Tridiphane** in the sample by interpolating its absorbance on the calibration curve.





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References

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